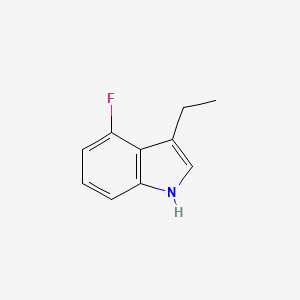

3-Ethyl-4-fluoro-1H-indole

Description

3-Ethyl-4-fluoro-1H-indole is a substituted indole derivative characterized by an ethyl group at position 3 and a fluorine atom at position 4 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their pharmacological and material science applications. The ethyl substituent introduces steric bulk and lipophilicity, while the fluorine atom modulates electronic properties through its electronegativity.

Properties

IUPAC Name |

3-ethyl-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFCGWSTZBRVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-fluoro-1H-indole can be achieved through several methods, including:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting materials would include 4-fluorophenylhydrazine and an appropriate ethyl-substituted ketone.

Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents, followed by reduction and cyclization to form indoles. The use of 4-fluoronitrobenzene and ethyl vinyl ether can lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: The compound can undergo oxidation to form indole-3-carboxylic acids or reduction to form indolines.

Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid under controlled temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Oxidation: Products include indole-3-carboxylic acids.

Reduction: Products include indolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3-Ethyl-4-fluoro-1H-indole and its derivatives have been explored for their potential anticancer properties. Research indicates that indole derivatives exhibit a wide range of biological activities, including anticancer effects. For instance, compounds with the indole scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. A study highlighted the synthesis of novel indole-based analogs, which demonstrated significant cytotoxicity against cancer cell lines, making them potential candidates for drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Indole derivatives have been reported to possess various biological activities, including antibacterial and antifungal properties. The ability to modify the indole structure allows for the enhancement of these activities, making this compound a valuable scaffold in the search for new antimicrobial agents .

Biochemical Research

Fluorescence Studies

Fluorinated indoles, including this compound, are useful in biochemical research due to their fluorescent properties. The introduction of fluorine atoms alters the electronic properties of the indole ring, which can lead to changes in fluorescence behavior. This characteristic is exploited in studies involving protein dynamics and electron transfer processes, where the compound serves as a fluorescent probe .

Protein Labeling

The compound can be utilized in the labeling of proteins for tracking and imaging purposes. The incorporation of this compound into peptides allows researchers to study protein interactions and conformational changes through fluorescence spectroscopy techniques .

Material Science

Organic Electronics

Research into organic electronics has identified this compound as a potential material for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances charge transport properties, which is critical for the efficiency of electronic devices .

Data Tables

Case Studies

- Anticancer Activity Study : A series of indole derivatives were synthesized based on the structure of this compound. These compounds underwent biological evaluation against various cancer cell lines, revealing that modifications at specific positions on the indole ring could significantly enhance anticancer activity.

- Fluorescent Probes Development : Researchers developed a fluorescent probe using this compound to study protein dynamics in live cells. The probe's fluorescence was used to monitor conformational changes in proteins under different environmental conditions.

- Organic Semiconductor Research : A team investigated the use of this compound derivatives in organic semiconductor applications. The study focused on optimizing the electronic properties for improved performance in OLED devices.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Indole Derivatives

Substituent Positioning and Functional Groups

- 3-Ethyl-4-fluoro-1H-indole : Ethyl (C2H5) at position 3, fluorine at position 4.

- 5-Fluoro-3-(triazole-ethyl)-1H-indole derivatives (e.g., compounds in ): Fluorine at position 5, with a triazole-ethyl group at position 3.

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Fluorine at position 5, carboxamide at position 2, and a benzoylphenyl group. The carboxamide enhances water solubility compared to alkyl substituents .

- 2-(4-Fluorophenyl)-3-methyl-1H-indole (): Fluorine on a phenyl ring at position 2, methyl at position 3. The fluorophenyl group introduces aromatic bulk, contrasting with the ethyl group in the target compound .

Table 1: Substituent Positions and Functional Groups

| Compound | Position 2 | Position 3 | Position 4 | Position 5 | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | - | Ethyl | Fluorine | - | Alkyl, halogen |

| 5-Fluoro-3-(triazole-ethyl)-1H-indole | - | Triazole-ethyl | - | Fluorine | Triazole, halogen |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Carboxamide | - | - | Fluorine | Carboxamide, benzophenone |

| 2-(4-Fluorophenyl)-3-methyl-1H-indole | Fluorophenyl | Methyl | - | - | Aromatic, alkyl |

Physicochemical Properties

- Electronic Effects : Fluorine at position 4 induces electron-withdrawing effects, altering π-electron density in the indole ring. This contrasts with fluorine at position 5 in other derivatives, which may have less impact on aromaticity .

- NMR Shifts : Ethyl groups typically cause upfield shifts in ^1^H-NMR (e.g., δ ~1.2–1.5 ppm for CH3), while fluorine’s deshielding effect influences adjacent protons. For example, in 5-fluoro derivatives (), H-3 indole protons resonate at δ ~8.0 ppm .

Biological Activity

3-Ethyl-4-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action:

Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various cellular processes. The presence of the ethyl and fluoro groups enhances its binding capabilities compared to other indole derivatives.

Mode of Action:

The compound interacts with specific biomolecular targets such as enzymes or receptors. This interaction can modulate biological activity by binding to active or allosteric sites, leading to significant pharmacological effects.

Biochemical Pathways:

this compound influences several biochemical pathways due to its broad-spectrum biological activities. These include pathways related to cell proliferation, apoptosis, and metabolic regulation.

Biological Activities

Research has shown that this compound possesses various biological activities:

-

Antimicrobial Activity:

Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cellular functions. -

Anticancer Properties:

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it can inhibit cancer cell proliferation in several cancer lines, including breast cancer (MCF-7) and triple-negative breast cancer cells (Hs578T). Notably, it showed an IC50 value of 0.075 µM against MCF-7 cells, indicating potent activity at low concentrations . -

Antiviral Activity:

Emerging research suggests potential antiviral properties, although specific mechanisms and efficacy require further investigation.

Case Study 1: Anticancer Activity

In a study examining various indole derivatives, this compound was highlighted for its potent antiproliferative effects on MCF-7 human breast cancer cells. The study reported significant reductions in cell viability at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the fluoro substitution increases the ionization potential of the indole ring, which may enhance its stability and interaction with biological targets. This property contributes to its prolonged action in cellular environments .

Comparative Analysis

A comparison with similar compounds illustrates the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethyl and fluoro substituents present | High anticancer activity |

| 3-Ethyl-1H-indole | Lacks fluoro group | Lower reactivity |

| 4-Fluoro-1H-indole | Lacks ethyl group | Different pharmacological profile |

| 3-Methyl-4-fluoro-1H-indole | Methyl instead of ethyl | Variations in properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.